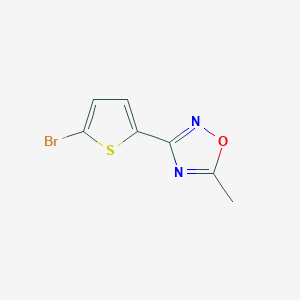

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole and related compounds typically involves cyclization reactions and the use of specific reagents to introduce the bromo and thienyl groups into the oxadiazole ring. For instance, compounds with the 1,3,4-oxadiazole moiety can be synthesized through the treatment of precursor molecules with reagents like 3-chloropentane-2,4-dione, followed by methylation to furnish desired compounds. These synthesis routes are crucial for producing compounds with better-stabilized push-pull systems, enhancing their chemical and physical properties (Paepke et al., 2009).

Molecular Structure Analysis

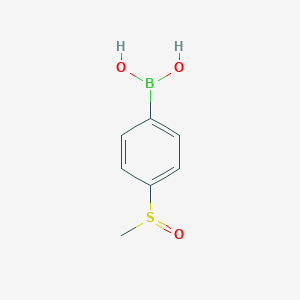

The molecular structure of 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, substituted with a bromo group at the thienyl position and a methyl group. X-ray diffraction studies confirm the structure of related compounds, providing insights into the arrangement of atoms and the spatial configuration of the molecule, which is essential for understanding its chemical behavior and interactions (Paepke et al., 2009).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including electrophilic substitution and cyclization, contributing to their wide range of chemical properties and applications. These compounds are synthesized through reactions involving aryl/aralkyl carboxylic acids as precursors, leading to the formation of oxadiazol-2-thiols, which can be further modified to achieve desired properties (Rehman et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- A study by Al-Omar (2010) in "Molecules" detailed the synthesis of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, demonstrating marked broad-spectrum antibacterial activity in some compounds, though none were significantly active against Candida albicans (Al-Omar, 2010).

Antimicrobial Studies on Substituted Derivatives

- Mayekar et al. (2010) reported on the synthesis of 1,3,4-oxadiazole derivatives with 6-bromonaphthalene moiety, showing good antimicrobial activity for some compounds (Mayekar et al., 2010).

Applications in Corrosion Inhibition

- Kalia et al. (2020) explored the use of synthesized oxadiazole derivatives as agents for controlling mild steel dissolution, revealing high inhibition efficiency in acidic environments (Kalia et al., 2020).

- Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives for their corrosion inhibition properties on mild steel in sulphuric acid, noting increased charge transfer resistance indicating protective layer formation (Ammal et al., 2018).

Antimicrobial Evaluation of Derivatives

- Gul et al. (2017) synthesized 2,5-disubstituted 1,3,4-oxadiazole compounds, showing variable antimicrobial activity against selected microbial species (Gul et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c1-4-9-7(10-11-4)5-2-3-6(8)12-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWQLJYQXULFQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380136 |

Source

|

| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

CAS RN |

180530-13-6 |

Source

|

| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)

![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)

![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)